N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine
Description
Properties
Molecular Formula |
C24H24ClN3 |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-phenylphenyl)methanimine |
InChI |
InChI=1S/C24H24ClN3/c25-24-9-5-4-8-23(24)19-27-14-16-28(17-15-27)26-18-20-10-12-22(13-11-20)21-6-2-1-3-7-21/h1-13,18H,14-17,19H2/b26-18+ |
InChI Key |
XXQKTNITRKQVQE-NLRVBDNBSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 4-(2-Chlorobenzyl)Piperazine
The 4-(2-chlorobenzyl)piperazine core is typically synthesized via nucleophilic substitution between piperazine and 2-chlorobenzyl chloride. Diisopropylethylamine (DIPEA) or potassium carbonate serves as a base to deprotonate piperazine, enhancing reactivity toward the benzyl halide. Solvent selection significantly impacts yield:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 25 | 12 | 68 |
| Acetonitrile | 80 | 6 | 82 |
| Toluene | 110 | 4 | 75 |
Data adapted from large-scale patent syntheses
Prolonged reaction times in polar aprotic solvents like N,N-dimethylformamide (DMF) risk N-alkylation side products, necessitating strict stoichiometric control (1:1 molar ratio of piperazine to 2-chlorobenzyl chloride).
Condensation with Biphenyl-4-Carboxaldehyde
The final step involves Schiff base formation between 4-(2-chlorobenzyl)piperazine and biphenyl-4-carboxaldehyde. This E-configuration-selective reaction is typically conducted in anhydrous ethanol or methanol under reflux, with catalytic glacial acetic acid to protonate the imine nitrogen, driving the equilibrium toward product formation.
Reaction Optimization
Key parameters influencing conversion efficiency include:
-
Molar Ratio : A 1.2:1 excess of aldehyde ensures complete consumption of the amine intermediate.
-
Temperature : Reflux conditions (~78°C for ethanol) achieve >90% conversion within 6–8 hours.
-
Dehydration Agents : Molecular sieves (4Å) or MgSO₄ improve yields by absorbing water, shifting equilibrium.
Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from 2-propanol , yielding pale-yellow crystals (mp 142–144°C).
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30, 1.0 mL/min) confirms ≥98% purity (retention time: 6.7 min).
Challenges and Mitigation
-
Imine Isomerization : The E-configuration is thermodynamically favored, but prolonged heating may induce Z-isomer formation. Storage under inert atmosphere at −20°C prevents degradation.
-
Byproduct Formation : Over-alkylation during intermediate synthesis is minimized by slow addition of 2-chlorobenzyl chloride and excess piperazine (1.5 equiv).
Industrial Scalability Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 5 g | 500 g |
| Solvent Recovery (%) | 60 | 85 |
| Cycle Time (h) | 24 | 48 |
| Yield (%) | 72 | 68 |
Data extrapolated from analogous piperazine syntheses
Continuous flow reactors are proposed to address exothermicity during benzyl chloride addition, improving safety and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it versatile in synthetic organic chemistry.
Biology
Research has indicated potential biological activities , including:
- Antimicrobial Properties : The compound has been studied for its efficacy against various bacterial strains and fungi. For instance, it demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis .
Medicine
Due to its structural similarity to known pharmacologically active compounds, this compound is being explored as a potential therapeutic agent. Its interactions with specific molecular targets are under investigation to understand its mechanism of action better .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound showed significant inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
Case Study 2: Anticancer Properties
In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For example, it showed promising results against breast cancer cells with an IC50 value of approximately 25 µM .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
Mechanism of Action
The mechanism of action of N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations on the Imine Group
The imine-linked aromatic group significantly impacts physicochemical and biological properties. Key analogues include:
Key Observations :
Piperazine Substitution Patterns
Variations in the piperazine substituent alter steric and electronic properties:
Key Observations :
- Naphthylmethyl substituents (e.g., ) enhance lipophilicity but may reduce aqueous solubility, limiting bioavailability.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine, and how can intermediates be optimized for yield?
- Methodology : The compound can be synthesized via Schiff base formation between 4-(2-chlorobenzyl)piperazin-1-amine and biphenyl-4-carbaldehyde under acidic conditions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. For analogous piperazine derivatives, multi-step protocols involving reductive amination or nucleophilic substitution have been reported, with yields optimized by controlling reaction temperature and stoichiometry .
- Data Contradictions : While some protocols favor dichloromethane as a solvent for Schiff base reactions, others report higher yields in ethanol due to improved solubility of aromatic aldehydes .
Q. How can structural confirmation of the target compound be achieved using spectroscopic techniques?
- Methodology :
- 1H NMR : Expect signals for the imine proton (δ ~8.3 ppm, singlet), aromatic protons (δ 7.2–7.8 ppm, multiplet), and piperazine CH2 groups (δ 2.5–3.5 ppm). For example, in a related compound, 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine, the imine proton resonates at δ 8.36 ppm .
- Mass Spectrometry (ESI+) : The molecular ion [M+H]+ should align with the molecular formula C24H22ClN3 (calculated m/z 396.15). Confirmation of intermediates (e.g., 4-(2-chlorobenzyl)piperazin-1-amine) via MS is essential, as shown in a patent synthesis (m/z 198 [M+H]+ for similar piperazine intermediates) .
Q. What solvent systems are recommended for solubility and crystallization of this Schiff base compound?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions, while crystallization is best achieved in ethanol or methanol due to hydrogen bonding with the imine group. For example, 4-methyl-N-(4-nitrobenzylidene)piperazin-1-amine crystallizes in monoclinic systems from ethanol .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity for dopamine or serotonin receptors?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with dopamine D3 receptors. For structurally related N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}arylamides, docking scores correlated with experimental Ki values (e.g., Ki = 0.7 nM for a high-affinity D3 ligand) .
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl on benzyl) with receptor selectivity. Fluorine substitution in analogous compounds increased logP and D2/D3 selectivity ratios .
Q. What experimental strategies resolve contradictions in pharmacological data (e.g., conflicting IC50 values across assays)?
- Methodology :
- Assay Standardization : Use cell lines stably expressing human receptors (e.g., HEK293 for dopamine receptors) to minimize variability. For example, N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides showed consistent Ki values only after normalizing for membrane protein concentration .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies between in vitro and in vivo efficacy .
Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution techniques are applicable?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers. For example, (1R,4R)- and (1S,4S)-piperazine isomers were separated with >99% ee using similar conditions .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during imine formation to favor a single enantiomer .
Methodological Challenges and Solutions
Q. What strategies mitigate oxidative degradation of the imine bond in long-term stability studies?
- Methodology :
- Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis. For Schiff bases with electron-deficient aryl groups, adding antioxidants (e.g., BHT) to DMSO stock solutions improved stability .
- pH Control : Maintain formulations at pH 6–7, as imine bonds degrade rapidly under acidic or alkaline conditions .
Q. How do steric and electronic effects of the 2-chlorobenzyl group influence piperazine ring conformation?
- Methodology :
- X-ray Crystallography : Resolve the crystal structure to analyze dihedral angles between the benzyl and piperazine moieties. In 4-methyl-N-(4-nitrobenzylidene)piperazin-1-amine, the nitro group induces a 45° twist in the piperazine ring .
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to model electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
